2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde
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Overview
Description
2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde is an organic compound that features a benzaldehyde core substituted with benzyloxy and tert-butyldimethylsilyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride and subsequent benzylation. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale silylation and benzylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and tert-butyldimethylsilyloxy groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzoic acid.
Reduction: Formation of 2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde exerts its effects depends on the specific reactions it undergoes. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The benzyloxy group can participate in various chemical transformations, making the compound versatile for different applications .
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Similar structure but lacks the benzyloxy group.
2-(tert-Butyldimethylsilyl)oxybenzaldehyde: Similar but without the benzyloxy substitution.
Uniqueness
2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde is unique due to the presence of both benzyloxy and tert-butyldimethylsilyloxy groups, which provide distinct reactivity and protection features, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-2-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3Si/c1-20(2,3)24(4,5)23-18-11-12-19(17(13-18)14-21)22-15-16-9-7-6-8-10-16/h6-14H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZFJENLFFZJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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